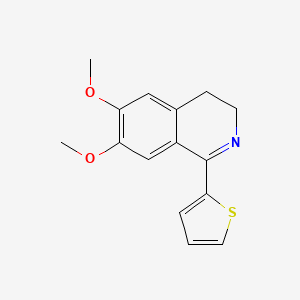

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol . This compound is characterized by the presence of a thiophene ring attached to a dihydroisoquinoline core, which is further substituted with two methoxy groups at positions 6 and 7. It is primarily used in research settings, particularly in the fields of proteomics and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and thiophene-2-carboxaldehyde.

Condensation Reaction: The initial step involves a condensation reaction between 6,7-dimethoxy-1-tetralone and thiophene-2-carboxaldehyde in the presence of a suitable base, such as sodium hydride, to form an intermediate.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the dihydroisoquinoline core.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline and thiophene derivatives.

Scientific Research Applications

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular replication.

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxy-1-(phenyl)-3,4-dihydroisoquinoline: Similar structure but with a phenyl group instead of a thiophene ring.

6,7-Dimethoxy-1-(pyridin-2-yl)-3,4-dihydroisoquinoline: Contains a pyridine ring instead of a thiophene ring.

6,7-Dimethoxy-1-(furan-2-yl)-3,4-dihydroisoquinoline: Features a furan ring in place of the thiophene ring.

Uniqueness

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.

Biological Activity

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline is a compound belonging to the class of isoquinolines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO2S. Its structure features a dihydroisoquinoline core substituted with two methoxy groups and a thiophene ring, contributing to its unique biological profile.

1. Muscle Contractility Modulation

Recent studies have demonstrated that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline can significantly influence muscle contractility. One study investigated the effects of a closely related compound on smooth muscle tissue. It was observed that at concentrations ranging from 25 to 100 μM, the compound reduced calcium-dependent contractions in smooth muscle preparations by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) .

Key Findings:

- Concentration-Dependent Effects: The maximal effect was noted at 50 μM, where it reduced contraction strength by approximately 31.6% compared to acetylcholine-induced contractions.

- Receptor Interaction: Immunohistochemical analysis indicated a significant reduction in the activity of 5-HT receptors in response to treatment with the compound.

2. Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been explored in various contexts. Some studies suggest that these compounds may exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress .

The mechanism by which this compound exerts its biological effects appears to involve:

- Calcium Channel Modulation: The compound enhances calcium influx through voltage-gated L-type calcium channels.

- Receptor Modulation: Interaction with mAChRs and 5-HT receptors alters intracellular signaling pathways, affecting muscle contractility and neuronal excitability.

Case Studies

Several case studies have highlighted the therapeutic potential of isoquinoline derivatives:

- Smooth Muscle Activity: In isolated guinea pig smooth muscle tissues, the administration of related isoquinoline compounds resulted in significant alterations in spontaneous contractile activity .

- Neurotransmitter Interaction: The impact on serotonin receptor activity suggests potential applications in treating gastrointestinal disorders and other conditions influenced by serotonin signaling .

Data Summary

Properties

CAS No. |

89070-56-4 |

|---|---|

Molecular Formula |

C15H15NO2S |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

6,7-dimethoxy-1-thiophen-2-yl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C15H15NO2S/c1-17-12-8-10-5-6-16-15(14-4-3-7-19-14)11(10)9-13(12)18-2/h3-4,7-9H,5-6H2,1-2H3 |

InChI Key |

GCLAPQKHEAKADN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CS3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.